6-Aminooxy-hexanoic acid; hydrobromide is a chemical compound with the molecular formula CHBrNO. This compound features an aminooxy functional group attached to a hexanoic acid backbone, making it significant in various chemical syntheses and applications. It serves as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to direct specific proteins for degradation, thus holding promise in drug discovery and development.
Source
The synthesis of 6-aminooxy-hexanoic acid typically begins from readily available precursors such as caprolactam or other hexanoic acid derivatives. The hydrobromide salt form is often used for improved solubility and stability in various reactions.
Classification
This compound is classified under organic compounds, specifically as an amino acid derivative. It also falls into the category of functionalized linkers used in bioconjugation chemistry.
The synthesis of 6-aminooxy-hexanoic acid can be achieved through several methods, primarily involving the reaction of hexanoic acid derivatives with hydroxylamine or its derivatives. One notable method includes:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity. For instance, high-performance liquid chromatography (HPLC) is often employed to analyze the purity of the synthesized product, with desired purities exceeding 99% being achievable .
The molecular structure of 6-aminooxy-hexanoic acid consists of a straight-chain aliphatic structure with an aminooxy group (-NH-O-) attached to the sixth carbon of the hexanoic chain. The presence of this functional group imparts unique reactivity and properties that are exploited in various applications.
Key structural data include:
6-Aminooxy-hexanoic acid participates in various chemical reactions, particularly those involving oximation and coupling reactions. The aminooxy group allows for selective reactions with carbonyl compounds (aldehydes and ketones), forming stable oxime derivatives .
The oximation reaction is characterized by:
In biochemical contexts, 6-aminooxy-hexanoic acid functions by mimicking lysine residues in proteins, particularly within the fibrinolytic system. It interacts with plasminogen activators and plasmin, inhibiting their binding to fibrin and thereby modulating clot dissolution processes .
The mechanism involves competitive inhibition where the aminooxy group engages with lysine binding sites on plasminogen, effectively altering its activity within physiological systems.
Relevant analyses indicate that these properties make it suitable for use in both synthetic chemistry and biological applications.
6-Aminooxy-hexanoic acid has several notable applications:
Recent advances in biocatalysis have enabled sustainable routes to 6-aminooxy-hexanoic acid (AAHA) precursors. A landmark study demonstrated a mixed-species biotransformation system using Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 for the one-pot conversion of cyclohexane to 6-aminohexanoic acid (6AHA), a key AAHA precursor. This six-enzyme cascade achieved an unprecedented 86% yield of 6AHA by employing ε-caprolactone (ε-CL) as a "shuttle molecule" due to its superior membrane permeability compared to 6-hydroxyhexanoic acid [8]. The process optimization revealed:
Complementary work exploited engineered Clostridium sp. BS-1 for hexanoic acid production from D-galactitol (32 g/L titer, 0.42 g/g yield), though aminooxy functionalization required downstream chemical modification [4]. A novel patent describes a heavy metal-free synthesis of 6-aminocaproic acid via ε-caprolactam hydrolysis using alkali or alkaline earth catalysts (e.g., NaOH, KOH), achieving high-purity hydrobromide salts suitable for pharmaceutical applications [4].
Table 1: Comparative Enzymatic Pathways for AAHA Precursor Synthesis
Biocatalyst System | Substrate | Key Intermediate | Yield (%) | Productivity | Reference |
---|---|---|---|---|---|
P. taiwanensis + E. coli | Cyclohexane | ε-Caprolactone | 86 | 7.7 U gCDW-1 | [8] |
Clostridium sp. BS-1 | D-Galactitol | 6-Hydroxyhexanoic acid | 42 (g/g) | 0.34 g/L/h | [4] |
Six-enzyme in vitro cascade | Cyclohexanol | 6-Oxohexanoate | 24 | N/R | [8] |
The aminooxy functionality of AAHA enables chemoselective ligation via oxime bonds, making it invaluable for peptide/protein conjugation. Key synthetic advances include:
Adamczyk and Reddy developed a chiral building block strategy starting from (S)-6-amino-2-[(benzyloxy)carbonyl]aminohexanoic acid. The sequence involves:
For SPPS integration, the Fmoc/Boc-protected derivative (S)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid was synthesized (88% yield via Fmoc-Cl acylation). This building block enables direct incorporation into automated peptide synthesizers using standard coupling reagents (e.g., TBTU/HOBt) [7].
Critical considerations include:
Table 2: SPPS Building Blocks for AAHA Incorporation
Compound Name | Protection Scheme | Yield (%) | Application |
---|---|---|---|
(S)-6-{[(tert-Butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | α-NH-Fmoc, NHOBoc | 88 | Automated SPPS |
Fmoc-L-allysine ethylene acetal | Side-chain acetal protected | N/R | Carbonyl-modified peptide synthesis |
The hydrobromide salt form enhances AAHA's crystallinity, stability, and solubility in peptide coupling reactions. Mechanistic studies reveal:
Salt Formation Dynamics:
Optimized Protocols:
Analytical Signatures:
Table 3: Hydrobromide Salt Characterization Parameters
Analytical Method | Key Diagnostic Feature | Interpretation |
---|---|---|
XRD | d-spacing 4.92 Å, 3.87 Å | Ionic lattice with H-bond networks |
TGA-DSC | Decomposition onset: 218°C | Thermal stability window |
HPLC-ELSD | tR = 6.3 min (0.1% TFA/MeCN) | Purity >99% (no free acid detectable) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1